molecular formula C11H8N4 B2991770 Pyrimido[4,5-b]quinolin-2-amine CAS No. 582334-02-9

Pyrimido[4,5-b]quinolin-2-amine

Cat. No.: B2991770
CAS No.: 582334-02-9
M. Wt: 196.213
InChI Key: IYGDHZNUZSJLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimido[4,5-b]quinolin-2-amine (CAS 582334-02-9) is a tricyclic fused heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This compound features a molecular formula of C11H8N4 and a molecular weight of 196.21 g/mol [ citation 1 ]. The pyrimido[4,5-b]quinoline scaffold is recognized as a privileged structure in drug discovery due to its structural resemblance to naturally occurring bioactive compounds and its wide spectrum of reported biological activities [ citation 4 ]. Derivatives of this core structure have been investigated for their potent pharmacological properties, including antimicrobial [ citation 3 ], antitumor, anticancer, anti-inflammatory, and antimalarial activities [ citation 3 ]. The fusion of the electron-deficient pyrimidine ring with the quinoline system creates a unique, delocalized π-electron system that is crucial for interactions with biological targets [ citation 3 ]. This scaffold can be efficiently synthesized via modern, sustainable methods such as microwave-assisted, catalyst-free multicomponent reactions, which align with green chemistry principles by reducing reaction times and waste generation [ citation 3 ]. As a building block, this compound is a valuable intermediate for constructing more complex molecules for screening in drug discovery programs, particularly in the development of new chemotherapeutic and antimicrobial agents [ citation 3 ]. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. ATTENTION: This product is for research use only. Not for human or veterinary use.

Properties

IUPAC Name

pyrimido[4,5-b]quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-11-13-6-8-5-7-3-1-2-4-9(7)14-10(8)15-11/h1-6H,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGDHZNUZSJLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=NC(=NC3=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Pyrimido[4,5-b]quinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to pyrimido[4,5-b]quinolin-2-ol using oxidizing agents.

    Reduction: Reduction of nitro derivatives to amines.

    Substitution: Nucleophilic substitution reactions with halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

Scientific Research Applications

Pyrimido[4,5-b]quinoline derivatives exhibit a wide range of biological activities, making them relevant in medicinal chemistry . These compounds have shown promise in several therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications .

Scientific Research Applications

Anticancer Activity:

  • A series of novel N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines were synthesized and evaluated as potential anticancer agents .
  • Several pyrimido[4,5-b]quinolines demonstrated activity against the Michigan Cancer Foundation-7 (MCF-7) cell line, with some compounds exhibiting higher cytotoxic activity than lapatinib, a reference drug . For instance, compounds 4d, 4h, 4i, and 4l showed IC50 values of 2.67, 6.82, 4.31, and 1.62 µM, respectively .
  • Certain compounds also showed promising epidermal growth factor receptor (EGFR) inhibition. Specifically, compounds 4d, 4i, and 4l had IC50 values of 0.065, 0.116, and 0.052 µM, respectively . These same compounds were also subjected to human epidermal growth factor receptor 2 (HER2) inhibition, displaying IC50 values of 0.09, 0.164, and 0.055 µM, respectively . These results suggest that compounds 4d, 4i, and 4l are good candidates as dual EGFR/HER2 inhibitors .
  • Compound 4l, the most active in the study, induced cell-cycle arrest at the S phase and apoptosis 60-fold compared to untreated MCF-7 cells. Furthermore, it inhibited cancer metastasis, reducing MCF-7 cell infiltration and metastasis by 45% compared to control cells .
  • Pyrimido[4,5-b]quinolines have demonstrated antitumor activity .

Other Biological Activities:

  • Pyrimido[4,5-b]quinolines possess various biological activities, including anti-oxidant, analgesic, and anti-inflammatory effects .
  • These compounds have exhibited anti-viral, antihistaminic, and anti-microbial properties .
  • Pyrimido[4,5-b]quinolines may act as inhibitors of certain enzymes, such as dihydrofolate reductase, glucosidase, threonine tyrosine kinase (TTK), and adenosine kinase .

Synthesis Methods:

  • Pyrimido[4,5-b]quinoline derivatives can be synthesized through multicomponent cyclization reactions using trityl chloride (TrCl) as a neutral catalyst . These reactions involve an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil .
  • A three-component one-pot reaction involving barbituric acid, aldehydes, and anilines can also synthesize functionalized pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones .

Molecular Docking Studies:

  • Molecular docking studies have been conducted to investigate how synthesized compounds bind to amino acids such as Estrogen Receptor alpha, EGFR, and NADPH oxidase protein .

Mechanism of Action

The mechanism of action of pyrimido[4,5-b]quinolin-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Substituent Impact on Anticancer Activity

Compound Substituents Activity Reference
7-Nitro-10-aryl derivatives Nitro at C-7, aryl at C-10 HDM2 inhibition (IC₅₀ ~100 nM); apoptosis induction [1]
9-Trifluoromethyl derivatives CF₃ at C-9 Enhanced HDM2 binding (IC₅₀ <50 nM) [1]
2-(Methylthio) derivatives Methylthio at C-2 Moderate anticancer activity (IC₅₀ ~10 µM) [2]
5-Thioaryl pyrimidoindoles 2′-Naphthyl or 4′-Cl-phenyl at C-5 Multi-RTK inhibition (VEGFR-2, PDGFR-β) [8]
  • Key Trends: Halogens (Cl, CF₃): Improve target binding (e.g., HDM2) via hydrophobic interactions . Nitro Groups: Non-essential for HDM2 inhibition but critical in EGFR/VEGFR2 inhibitors (e.g., pyrimidoindoles with nitro groups show EGFR IC₅₀ <1 nM) . Thioether Groups: Enhance solubility but reduce potency compared to halogens .

Table 2: Activity Spectrum Across Analog Families

Compound Class Anticancer Kinase Inhibition Antimicrobial Anti-inflammatory
This compound +++ (HDM2, p53) ++ (RTKs) + (Moderate) ++
Pyrimidoindoles ++ (Microtubule) +++ (CK1δ/ε, DYRK1A) Not reported +
Pyrimidoacridines + (DNA intercalation) +++ (EGFR) Not reported Not reported
  • Legend : + (Low), ++ (Moderate), +++ (High)
  • Notes: Pyrimidoacridines (e.g., EGFR inhibitors) exhibit nanomolar potency but lack broad-spectrum activity . Pyrimido[4,5-b]quinolines with antioxidant substituents (e.g., 5-aryl-9-arylidene-2-thioxo derivatives) show 40–62% anti-inflammatory efficacy in vivo .

Biological Activity

Pyrimido[4,5-b]quinolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological effects of this compound, including its anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials.

Overview of this compound

This compound belongs to a class of compounds that combine the structural features of pyrimidine and quinoline. These compounds are known for their varied biological activities, making them valuable in drug discovery.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • Cell Line Studies : Compound 5b from a series of synthesized pyrimido[4,5-b]quinolines demonstrated significant activity against the MCF-7 breast cancer cell line with an IC50 value of 1.67 μM. This compound was shown to promote apoptosis and induce cell cycle arrest at the S phase by increasing levels of pro-apoptotic proteins such as p53 and Bax .
  • Mechanism of Action : The mechanism through which these compounds exert their anticancer effects includes the modulation of apoptotic pathways and inhibition of cell proliferation .

2. Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties:

  • In Vitro Studies : Various derivatives have shown significant antimicrobial activity against a range of pathogens. For example, certain pyrimido[4,5-b]quinoline derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria .
  • Resistance Mechanisms : The structural variations in these compounds allow them to overcome some mechanisms of resistance seen in pathogenic microbes .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented:

  • Cytokine Modulation : Compounds in this class have been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies

Several case studies illustrate the biological activities of this compound:

StudyFindings
Kadry et al., 2023Compound 5b induced apoptosis in MCF-7 cells with an IC50 of 1.67 μM .
Research on Antimicrobial ActivityPyrimido[4,5-b]quinoline derivatives displayed significant antimicrobial effects against various bacterial strains .
Anti-inflammatory StudyDemonstrated reduction in cytokine levels in inflammatory models .

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